molecular formula C₂₈H₃₈FN₃O₆S B1140540 tert-Butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-mesylaminopyrimidin-5-yl]-(3R,5S)-isopropylidine-(E)-6-heptenoate CAS No. 371775-73-4

tert-Butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-mesylaminopyrimidin-5-yl]-(3R,5S)-isopropylidine-(E)-6-heptenoate

Cat. No.: B1140540
CAS No.: 371775-73-4
M. Wt: 563.68
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-mesylaminopyrimidin-5-yl]-(3R,5S)-isopropylidine-(E)-6-heptenoate, also known as this compound, is a useful research compound. Its molecular formula is C₂₈H₃₈FN₃O₆S and its molecular weight is 563.68. The purity is usually 95%.
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Biological Activity

tert-Butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-mesylaminopyrimidin-5-yl]-(3R,5S)-isopropylidine-(E)-6-heptenoate is a synthetic compound with significant potential in pharmacology, particularly as an inhibitor of cholesterol biosynthesis. This article explores its biological activity, including mechanisms of action, potency comparisons, and relevant case studies.

  • Molecular Formula : C28H38FN3O6S
  • Molecular Weight : 563.68 g/mol
  • Melting Point : 96-98°C
  • Solubility : Soluble in dichloromethane, ethyl acetate, and methanol .

The compound primarily functions as an inhibitor of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. By inhibiting this enzyme, it effectively lowers cholesterol levels in biological systems, which is critical for managing conditions such as hyperlipidemia.

Inhibition of HMG-CoA Reductase

Research indicates that tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-mesylaminopyrimidin-5-yl] exhibits potent inhibitory activity against HMG-CoA reductase. In vitro studies have shown that it has an IC50 value of 1.12 nM in rat isolated hepatocytes, making it significantly more effective than established statins like lovastatin (IC50 = 11 nM) and pravastatin .

Comparative Potency

The following table summarizes the comparative potency of various compounds against HMG-CoA reductase:

CompoundIC50 (nM)
tert-butyl-7-[4-(4-fluorophenyl)...]1.12
Lovastatin11
Pravastatin~1000

This data underscores the compound's potential as a more effective therapeutic agent for cholesterol management.

Study on Cholesterol Biosynthesis Inhibition

In a notable study, the compound was evaluated alongside other methanesulfonamide derivatives for their ability to inhibit cholesterol biosynthesis. Results indicated that tert-butyl-7-[4-(4-fluorophenyl)...] was the most potent compound in the series tested .

Pharmacological Applications

Given its mechanism of action and potency, this compound may be explored for various pharmacological applications beyond cholesterol management, including potential roles in treating metabolic syndromes and cardiovascular diseases.

Properties

IUPAC Name

tert-butyl 2-[(4R,6S)-6-[(E)-2-[4-(4-fluorophenyl)-2-(methanesulfonamido)-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38FN3O6S/c1-17(2)24-22(25(18-9-11-19(29)12-10-18)31-26(30-24)32-39(8,34)35)14-13-20-15-21(37-28(6,7)36-20)16-23(33)38-27(3,4)5/h9-14,17,20-21H,15-16H2,1-8H3,(H,30,31,32)/b14-13+/t20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGQSTILWBTFOJ-SVKRATOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC2CC(OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)OC(C)(C)C)C3=CC=C(C=C3)F)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38FN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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